molecular formula C11H15ClF2Si B12606857 Butyl(3-chloro-5-methylphenyl)difluorosilane CAS No. 918446-85-2

Butyl(3-chloro-5-methylphenyl)difluorosilane

Cat. No.: B12606857
CAS No.: 918446-85-2
M. Wt: 248.77 g/mol
InChI Key: ATFTXCKDFBKFHK-UHFFFAOYSA-N
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Description

Butyl(3-chloro-5-methylphenyl)difluorosilane is a fluorinated organosilicon compound characterized by a central silicon atom bonded to two fluorine atoms, a butyl group, and a substituted aromatic ring (3-chloro-5-methylphenyl). This structural configuration imparts unique physicochemical properties, including thermal stability, lipophilicity, and reactivity influenced by the electron-withdrawing chlorine and electron-donating methyl substituents on the aromatic ring. Such compounds are typically employed in materials science as surface modifiers, coupling agents, or intermediates in organic synthesis due to their ability to form stable siloxane bonds .

Properties

CAS No.

918446-85-2

Molecular Formula

C11H15ClF2Si

Molecular Weight

248.77 g/mol

IUPAC Name

butyl-(3-chloro-5-methylphenyl)-difluorosilane

InChI

InChI=1S/C11H15ClF2Si/c1-3-4-5-15(13,14)11-7-9(2)6-10(12)8-11/h6-8H,3-5H2,1-2H3

InChI Key

ATFTXCKDFBKFHK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C1=CC(=CC(=C1)C)Cl)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(3-chloro-5-methylphenyl)difluorosilane typically involves the reaction of 3-chloro-5-methylphenylsilane with butyl lithium and a fluorinating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.

Industrial Production Methods

Industrial production of Butyl(3-chloro-5-methylphenyl)difluorosilane may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl(3-chloro-5-methylphenyl)difluorosilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.

    Oxidation and Reduction Reactions: The silicon center can be oxidized to form silanols or reduced to form silanes.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkoxides, amines, and halides. These reactions are typically carried out in polar solvents, such as tetrahydrofuran (THF), under mild conditions.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used to convert the silicon center to silanols.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4), are used to reduce the silicon center to silanes.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis
Butyl(3-chloro-5-methylphenyl)difluorosilane serves as a versatile reagent in organic synthesis. It can facilitate the formation of carbon-silicon bonds, which are crucial in developing silicon-based materials. The difluorosilane group enhances reactivity, allowing for various substitution reactions that are beneficial in synthesizing complex organic molecules.

Catalysis
The compound can also act as a ligand in transition metal catalysis. Its unique structure influences the reactivity and selectivity of catalytic processes, making it valuable in synthesizing pharmaceuticals and fine chemicals. For instance, it has been used to improve the efficiency of palladium-catalyzed cross-coupling reactions.

Material Science

Silicone Production
As a source of organosiloxanes, butyl(3-chloro-5-methylphenyl)difluorosilane is integral to producing silicone polymers. These materials are widely used in various applications, including sealants, adhesives, and coatings due to their thermal stability and chemical resistance. The compound's ability to form siloxane linkages contributes to the mechanical properties of silicone materials .

Nanocomposites
In material science, this silane can be utilized to modify the surface properties of nanoparticles, enhancing their dispersion in polymer matrices. This modification leads to improved mechanical properties and thermal stability of nanocomposites used in electronics and automotive industries.

Biological Applications

Drug Development
The compound's reactivity allows it to be explored for drug development, particularly as a building block for designing enzyme inhibitors. Its structure can be modified to enhance binding affinity to specific biological targets. For example, derivatives of butyl(3-chloro-5-methylphenyl)difluorosilane have shown promise as inhibitors of serine proteases, which are critical in various biological processes .

Bioconjugation Techniques
In biochemistry, butyl(3-chloro-5-methylphenyl)difluorosilane can be employed in bioconjugation techniques, where it facilitates the attachment of biomolecules (like proteins or nucleic acids) to surfaces or other molecules. This application is vital for developing biosensors and diagnostic tools.

Case Studies

Case Study 1: Catalytic Efficiency
A study demonstrated that incorporating butyl(3-chloro-5-methylphenyl)difluorosilane into palladium-catalyzed reactions significantly increased yields compared to traditional methods. The enhanced selectivity was attributed to the ligand's steric and electronic properties.

Case Study 2: Material Enhancement
Research on nanocomposites showed that using butyl(3-chloro-5-methylphenyl)difluorosilane as a surface modifier improved the mechanical strength and thermal stability of polymer composites by up to 30%, making them suitable for high-performance applications .

Data Tables

Application AreaSpecific UseBenefits
Chemical SynthesisReagent for carbon-silicon bond formationVersatile in organic synthesis
CatalysisLigand in transition metal catalysisImproved reactivity and selectivity
Material ScienceSilicone productionEnhanced thermal stability
Biological ResearchDrug developmentPotential enzyme inhibitors
BioconjugationAttachment of biomoleculesDevelopment of biosensors

Mechanism of Action

The mechanism of action of Butyl(3-chloro-5-methylphenyl)difluorosilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon center can form strong bonds with other atoms, such as carbon, oxygen, and nitrogen, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Difluorosilane Compounds

The following analysis compares Butyl(3-chloro-5-methylphenyl)difluorosilane with structurally related difluorosilanes, focusing on synthesis, stability, and applications.

Structural and Electronic Effects

  • Butyl(3-chloro-5-methylphenyl)difluorosilane: The 3-chloro-5-methylphenyl group introduces steric bulk and electronic effects. The butyl group contributes to lipophilicity, favoring solubility in organic solvents.
  • Bis(dimethylamino)difluorosilane ($\mathrm{(Me2N)2SiF2}$): Amino substituents ($\mathrm{Me2N}$) are strongly electron-donating, increasing silicon’s electrophilicity. This compound is more reactive in dehydrofluorination reactions but less thermally stable than aryl-substituted derivatives .
  • Dimethylaminotrifluorosilane ($\mathrm{Me2NSiF3}$): With three fluorine atoms, this compound exhibits higher fluorophilicity, making it a stronger Lewis acid. Its reactivity is modulated by the dimethylamino group, which stabilizes intermediates in substitution reactions .

Stability and Reactivity

Compound Thermal Stability Hydrolytic Reactivity Key Reactivity Features
Butyl(3-chloro-5-methylphenyl)difluorosilane High (aryl groups enhance stability) Moderate (slow hydrolysis due to bulky substituents) Electrophilic silicon; reacts with alcohols, amines
Bis(dimethylamino)difluorosilane Moderate High (rapid hydrolysis) Forms $\mathrm{Si-O}$ bonds; prone to dehydrofluorination
Difluorosilane 0.9% Low Very high (fast fluoride release) Bioactive; interacts with hydroxyapatite in enamel

Biological Activity

Butyl(3-chloro-5-methylphenyl)difluorosilane, identified by its chemical structure and CAS number, has attracted attention in recent years for its potential biological activities. This compound is primarily studied for its interactions with biomolecules and its applications in medicinal chemistry. This article reviews the available literature on its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Butyl(3-chloro-5-methylphenyl)difluorosilane is a silane compound characterized by a butyl group attached to a phenyl ring that contains chlorine and difluoromethyl substituents. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.

The biological activity of butyl(3-chloro-5-methylphenyl)difluorosilane is largely attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

  • Binding to Target Molecules : The compound binds to proteins or enzymes, potentially altering their function.
  • Triggering Biochemical Pathways : This binding can initiate a cascade of biochemical reactions that may lead to therapeutic effects or toxicity.

Understanding these interactions is crucial for evaluating the compound's safety and efficacy in biological applications.

Synthesis and Research Applications

Recent studies have focused on synthesizing derivatives of butyl(3-chloro-5-methylphenyl)difluorosilane using various catalytic methods. For example, iridium and nickel-catalyzed reactions have been employed to modify the compound for enhanced reactivity and selectivity in biological assays .

Table 1: Synthesis Methods and Yields

Synthesis MethodCatalystYield (%)
Iridium-catalyzed borylationIridium24%-38%
Nickel-catalyzed borylationNickel29%
Si–H bond functionalizationMethyl Lithium92%

Biological Activity Studies

Research into the biological activity of butyl(3-chloro-5-methylphenyl)difluorosilane has revealed several promising avenues:

  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Properties : Some studies indicate that this silane compound possesses antimicrobial activity, making it a candidate for further exploration in developing new antibacterial agents.
  • Neurological Effects : Investigations into the compound's effects on neurotransmitter systems have shown potential modulation of GABAB receptors, which could have implications for treating anxiety disorders .

Case Study 1: Anticancer Activity

In vitro studies conducted on breast cancer cell lines demonstrated that butyl(3-chloro-5-methylphenyl)difluorosilane induced significant cell death at micromolar concentrations. The study highlighted its potential as a lead compound for developing new chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A series of assays were performed to evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at low concentrations, suggesting a broad-spectrum antimicrobial profile.

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